

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylbenzophenone**

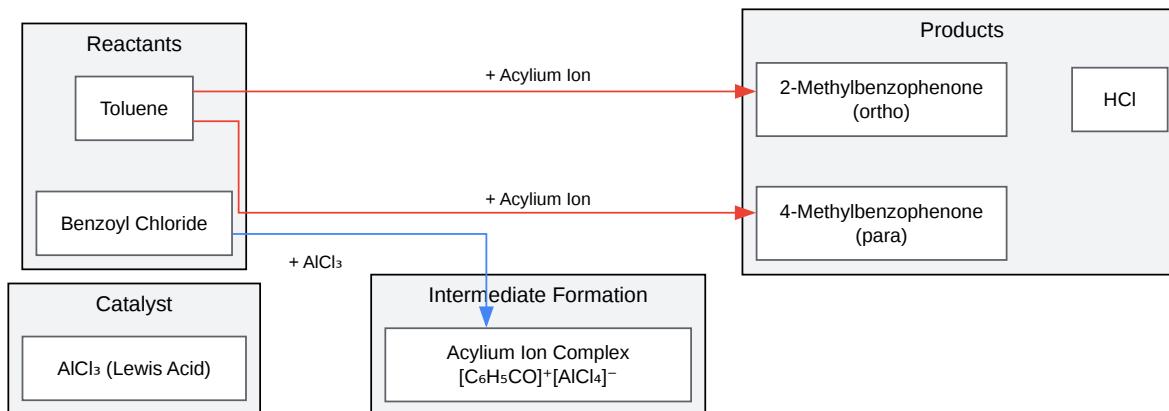
Cat. No.: **B1664564**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **2-Methylbenzophenone** (CAS 131-58-8), a key intermediate in organic synthesis, pharmaceuticals, and as a photoinitiator.^{[1][2][3]} The document details the prevalent synthetic methodology, robust purification protocols, and critical characterization data.

Physicochemical Properties


2-Methylbenzophenone is a clear, colorless to very slight yellow liquid or white crystalline solid with physical and chemical properties summarized below.^{[1][4]} It is insoluble in water but soluble in organic solvents like ethanol, methanol, and chloroform.^{[1][4][5]}

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O	[5][6]
Molecular Weight	196.24 g/mol	[5][7]
Melting Point	-18 °C to 50 °C	[8][9]
Boiling Point	180-200 °C at 10-15 mmHg; 309-311 °C	[3]
Density	1.083 g/mL at 25 °C	[2][8]
Refractive Index (n ₂₀ /D)	1.5958	[2][3]
Flash Point	113 °C - 119 °C	[3][8]
Appearance	Clear very slight yellow liquid / White semi-solid	[1]

Synthesis of 2-Methylbenzophenone

The most common and industrially significant method for synthesizing **2-Methylbenzophenone** is the Friedel-Crafts acylation of toluene with benzoyl chloride.[10] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as a catalyst.[10][11] The reaction yields a mixture of ortho, meta, and para isomers of methylbenzophenone, from which the desired ortho-isomer (**2-Methylbenzophenone**) must be isolated.[10]

The synthesis proceeds via the formation of a highly electrophilic acylium ion, which then attacks the toluene ring. The methyl group on toluene is an ortho-, para-directing activator, leading to the formation of 2-methyl and 4-methylbenzophenone as the major products.

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts acylation pathway for **2-Methylbenzophenone** synthesis.

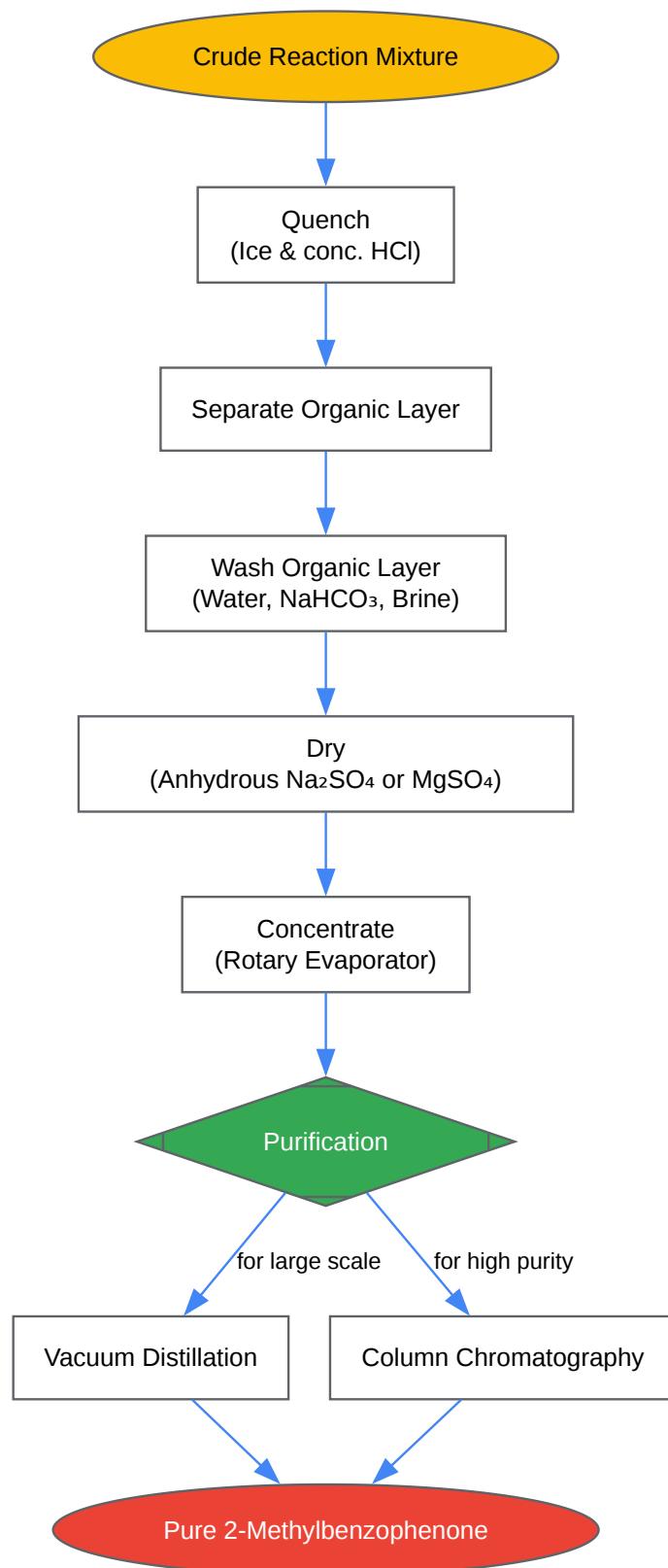
The following protocol is based on a high-yield synthesis procedure.

Materials:

- Benzoyl chloride: 1000 g (7.12 moles)
- Toluene: 6000 g
- Anhydrous aluminum chloride (AlCl_3): 1000 g (7.50 moles)
- Water: 1200 mL
- Concentrated hydrochloric acid: 1000 mL

Procedure:

- A solution of benzoyl chloride in toluene is prepared in a suitable reaction vessel equipped with a mechanical stirrer.


- Anhydrous aluminum chloride is added to the stirred solution over a period of 20-30 minutes. The addition is exothermic, causing the temperature to rise near the boiling point.
- The reaction mixture is heated at reflux for an additional three hours to ensure the reaction goes to completion.
- After cooling, the reaction is quenched by the slow, careful addition of 1200 mL of water, followed by 1000 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.
- The organic layer is separated from the aqueous layer.
- The organic layer is washed twice with hot water and then concentrated on a rotary evaporator to remove the toluene solvent.
- The resulting residual oil, a mixture of methylbenzophenone isomers, is then purified.

Reactant	Moles	Catalyst	Reaction Time	Temperature	Yield	Purity	Reference
Benzoyl Chloride	7.12	AlCl ₃ (7.50 mol)	3 hours	Reflux	93% (isomer mix)	Not specified	
Benzoyl Chloride	0.2	Gemini Surfactant	8 hours	100 °C	56%	99.5% (HPLC)	[12]

Purification

Purification is critical to isolate the **2-methylbenzophenone** isomer from the crude product mixture. The primary methods employed are vacuum distillation and column chromatography. [10]

The general workflow following the reaction involves quenching, extraction, washing, drying, and final purification.

[Click to download full resolution via product page](#)**Caption:** General workflow for the purification of **2-Methylbenzophenone**.

Protocol 1: Vacuum Distillation This method is effective for large-scale purification and separating isomers with different boiling points.

- The crude, concentrated oil is transferred to a distillation apparatus suitable for vacuum distillation.
- The system is evacuated to a pressure of 10-15 mm Hg.
- The oil is heated, and the fraction boiling between 180-200 °C is collected. This fraction primarily contains the methylbenzophenone isomers.
- The collected product is a white, semi-solid material.

Protocol 2: Column Chromatography For achieving higher purity, especially in laboratory-scale synthesis, column chromatography is the preferred method.[10][12]

- A silica gel column is prepared using a suitable solvent system, such as a mixture of sherwood oil and ethyl acetate (e.g., 20:1 ratio).[12]
- The crude product is dissolved in a minimum amount of the eluent and loaded onto the column.
- The column is eluted with the solvent mixture, and fractions are collected.
- The fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure **2-Methylbenzophenone**.
- The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final product.

Characterization

The identity and purity of the synthesized **2-Methylbenzophenone** are confirmed through various analytical techniques.

Analytical Data	Result	Reference
Infrared (IR) Spectrum	Carbonyl (C=O) band at 1665 cm ⁻¹	
¹ H NMR (400 MHz, CDCl ₃)	δ : 2.26 (s, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.19-7.29 (m, 3H), 7.32-7.34 (m, 4H), 7.53 (dd, J = 7.8, 1.4 Hz, 1H)	[13]
Purity (HPLC)	99.5%	[12]
Purity (GC)	>98.0%	[9]

Safety and Handling

2-Methylbenzophenone is classified as an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][7]

- Safety Precautions: Wear suitable protective clothing, gloves, and eye/face protection (S36, P280).[1][4]
- Handling: Use only in a well-ventilated area and avoid contact with skin and eyes (S24/25, P271).[1][4]
- Storage: Store in a cool, dry place in a tightly closed container.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methylbenzophenone | 131-58-8 [chemicalbook.com]
- 3. 2-Methylbenzophenone | lookchem [lookchem.com]

- 4. 2-Methylbenzophenone - Safety Data Sheet [chemicalbook.com]
- 5. scent.vn [scent.vn]
- 6. scbt.com [scbt.com]
- 7. 2-Methylbenzophenone | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylbenzophenone | 131-58-8 | FM71378 | Biosynth [biosynth.com]
- 9. 2-Methylbenzophenone | 131-58-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]
- 13. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664564#synthesis-and-purification-of-2-methylbenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com